molecular formula C33H51ClN2O10 B12517543 (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride

(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride

Cat. No.: B12517543
M. Wt: 671.2 g/mol
InChI Key: YLXWPSNLEFZWQE-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride is a complex organic compound with a molecular formula of C33H51ClN2O10 and a molecular weight of 671.22 . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride involves multiple steps, typically starting with the preparation of the fluorenylmethyl group and the octaoxahexacosyl chain. The fluorenylmethyl group is often synthesized through Friedel-Crafts alkylation, while the octaoxahexacosyl chain is prepared via etherification reactions.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped with advanced organic synthesis capabilities. The process involves large-scale reactions under stringent conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The hydrochloride form of this compound is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its sulfate and phosphate counterparts .

Properties

Molecular Formula

C33H51ClN2O10

Molecular Weight

671.2 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride

InChI

InChI=1S/C33H50N2O10.ClH/c34-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-35-33(36)45-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32;/h1-8,32H,9-27,34H2,(H,35,36);1H

InChI Key

YLXWPSNLEFZWQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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